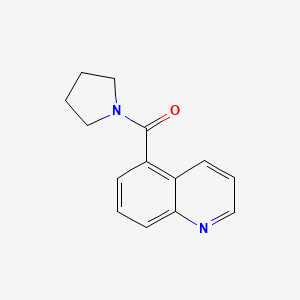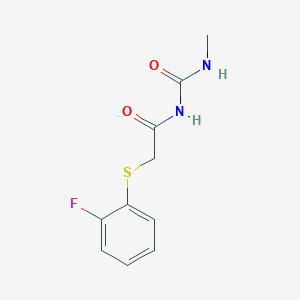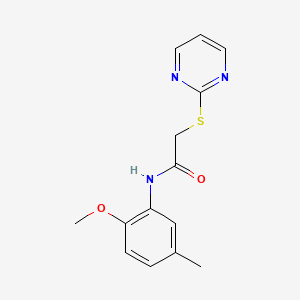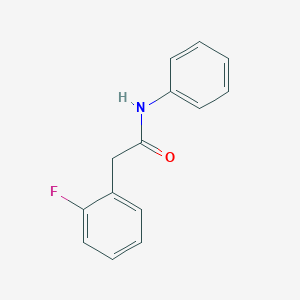
2-(2-fluorophenyl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenyl)-N-phenylacetamide, also known as Fluorophenylacetamide (FPA), is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological agent. FPA belongs to the class of amide compounds and has a molecular formula of C14H12FNO.
作用機序
The exact mechanism of action of FPA is not fully understood. However, it has been suggested that FPA may exert its pharmacological effects by modulating the activity of ion channels and receptors in the nervous system. FPA has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. FPA has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
FPA has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. FPA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, FPA has been shown to modulate the activity of neurotransmitters such as GABA and glutamate, which are involved in the regulation of neuronal excitability.
実験室実験の利点と制限
FPA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab with high yield. FPA is also stable under normal lab conditions and can be stored for long periods without degradation. However, FPA has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, FPA has not been extensively studied for its toxicity and safety profile, which may limit its potential as a pharmacological agent.
将来の方向性
There are several future directions for the study of FPA. One potential direction is to investigate its potential as a treatment for neurological disorders such as epilepsy and neuropathic pain. Another direction is to study its potential as an anti-cancer agent, where it may be used in combination with other chemotherapeutic agents. Additionally, further research is needed to investigate the safety and toxicity profile of FPA, which may pave the way for its clinical development as a pharmacological agent.
Conclusion:
In conclusion, FPA is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological agent. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. FPA has also been studied for its potential as a treatment for neurological disorders such as epilepsy and neuropathic pain. However, further research is needed to investigate its safety and toxicity profile, which may pave the way for its clinical development as a pharmacological agent.
合成法
The synthesis of FPA involves the reaction between 2-fluoroaniline and phenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation process, where the phenylacetyl chloride reacts with the amino group of 2-fluoroaniline to form FPA. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The yield of FPA can be improved by optimizing the reaction conditions such as temperature, reaction time, and concentration of reagents.
科学的研究の応用
FPA has been studied for its potential as a pharmacological agent in various scientific research studies. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. FPA has also been studied for its potential as an anti-cancer agent, where it has been shown to induce apoptosis in cancer cells. Additionally, FPA has been studied for its potential as a treatment for neuropathic pain and epilepsy.
特性
IUPAC Name |
2-(2-fluorophenyl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c15-13-9-5-4-6-11(13)10-14(17)16-12-7-2-1-3-8-12/h1-9H,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEFFXYESWDIQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenyl)-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide](/img/structure/B7476593.png)

![2-N-(4-fluorophenyl)-6-[[(3S)-3-methylpiperidin-1-yl]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7476605.png)
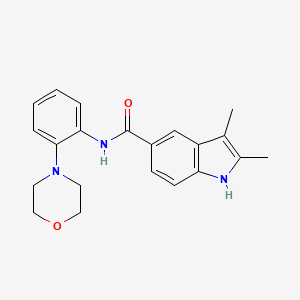
![2-cyano-N-(3-methoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide](/img/structure/B7476618.png)

![2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7476633.png)
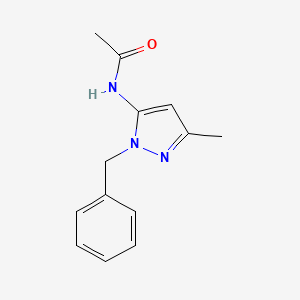
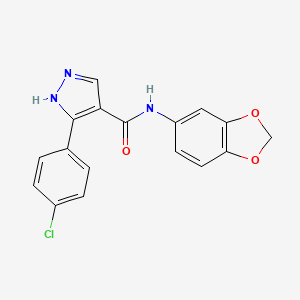
![4-[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]piperazin-2-one](/img/structure/B7476652.png)
![5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B7476661.png)
